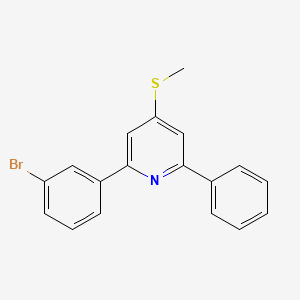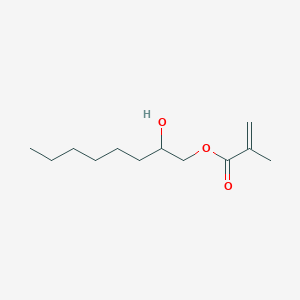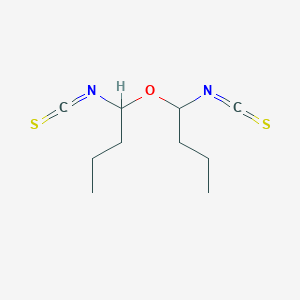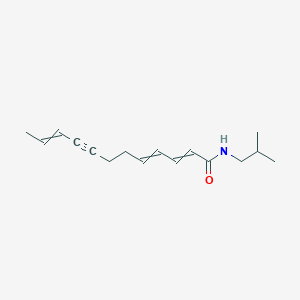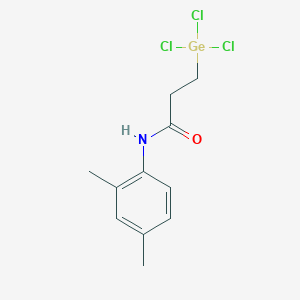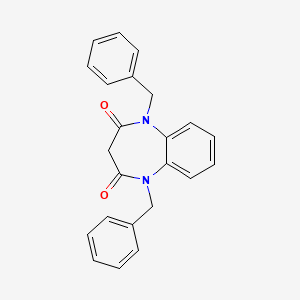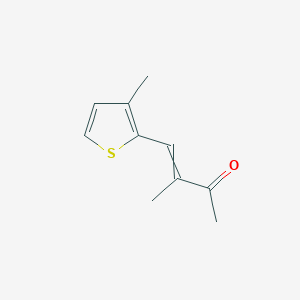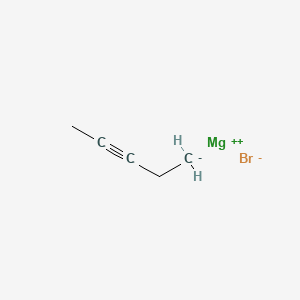![molecular formula C19H22N2O2 B14295513 N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide CAS No. 114660-20-7](/img/structure/B14295513.png)
N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of acetamide and is characterized by the presence of two acetamide groups connected by a methylene bridge to a phenylene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide typically involves the reaction of 4-methyl-2,1-phenylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at 25-30°C.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenebis(4,1-phenylene)]diacetamide
Uniqueness
N,N’-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide is unique due to the presence of the 4-methyl substituent on the phenylene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets compared to its analogs.
Propiedades
Número CAS |
114660-20-7 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[2-[(2-acetamido-5-methylphenyl)methyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-18(20-14(3)22)16(9-12)11-17-10-13(2)6-8-19(17)21-15(4)23/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
QPQPSPSXODHSEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C)CC2=C(C=CC(=C2)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

